molecular formula C13H12ClNO2 B11867004 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid

2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid

Cat. No.: B11867004
M. Wt: 249.69 g/mol
InChI Key: MELZSHXVHFHYFB-UHFFFAOYSA-N
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Description

2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid is a chemical compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 g/mol This compound is known for its unique structure, which includes a quinoline ring substituted with chlorine and two methyl groups, as well as an acetic acid moiety

Preparation Methods

The synthesis of 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of the quinoline ring system, followed by the introduction of the chlorine and methyl substituents. The final step involves the addition of the acetic acid moiety. Specific reaction conditions, such as the use of Vilsmeier reagent (DMF + POCl3 or PCl5) and heating, are often employed to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various biological molecules, potentially inhibiting or modifying their activity. This can lead to a range of effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid can be compared to other quinoline derivatives, such as:

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

2-(2-chloro-7,8-dimethylquinolin-3-yl)acetic acid

InChI

InChI=1S/C13H12ClNO2/c1-7-3-4-9-5-10(6-11(16)17)13(14)15-12(9)8(7)2/h3-5H,6H2,1-2H3,(H,16,17)

InChI Key

MELZSHXVHFHYFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(C=C2C=C1)CC(=O)O)Cl)C

Origin of Product

United States

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